15-Aminopentadecanoic acid
Overview
Description
15-Aminopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H31NO2. It features a terminal carboxylic acid group and an amino group, making it a versatile compound in various chemical reactions. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Aminopentadecanoic acid can be synthesized through several methods. Another method includes the use of N-Boc-15-aminopentadecanoic acid, where the Boc group is deprotected under mild acidic conditions to yield the free amine .
Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of activators like EDC or HATU can facilitate the formation of stable amide bonds during the synthesis .
Chemical Reactions Analysis
Types of Reactions: 15-Aminopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Permanganate or other oxidizing agents.
Reduction: Hydrogenation or other reducing agents.
Substitution: EDC, HATU, or NHS esters
Major Products Formed: The reactions typically yield amides, esters, and other derivatives that are useful in various applications, including drug delivery systems .
Scientific Research Applications
15-Aminopentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Utilized in the synthesis of PROTACs for targeted protein degradation.
Industry: Applied in the production of specialized chemicals and materials
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It targets specific proteins for degradation when used in PROTACs.
Pathways Involved: It interacts with pathways like AMPK and mTOR, which are crucial for cellular metabolism and longevity.
Comparison with Similar Compounds
15-Aminopentadecanoic acid is unique due to its dual functional groups, which allow for versatile chemical reactions. Similar compounds include:
Pentadecanoic acid: Lacks the amino group, limiting its reactivity.
16-Amino-3-methylhexadecanoic acid: A methyl-branched fatty acid with similar applications but different structural properties
Properties
IUPAC Name |
15-aminopentadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJNADNJHDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCN)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311411 | |
Record name | 15-Aminopentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17437-21-7 | |
Record name | 15-Aminopentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17437-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Aminopentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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